1-ethyl-5-methyl-1H-1,3-benzodiazol-2-amine
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name 1-ethyl-5-methyl-1H-benzimidazol-2-amine reflects the compound’s core benzimidazole scaffold, where:
- 1H denotes the position of hydrogenation in the diazole ring.
- 1-ethyl specifies an ethyl group attached to nitrogen at position 1.
- 5-methyl indicates a methyl substituent at position 5 of the benzene ring.
- 2-amine identifies the amino group (-NH₂) at position 2.
The structure comprises a fused benzene-diazole system, with the ethyl and methyl groups introducing steric and electronic variations. The planar aromatic system allows for conjugation between the benzene and diazole rings, influencing reactivity and stability.
| Structural Descriptor | Value | Source |
|---|---|---|
| IUPAC Name | 1-Ethyl-5-methyl-1H-benzimidazol-2-amine | |
| SMILES Notation | CCN1C2=C(C=C(C=C2)C)N=C1N | |
| InChI Key | PUJYJVOXWBLSSF-UHFFFAOYSA-N |
Key Structural Features:
- Benzimidazole Core : A bicyclic system with alternating single and double bonds, enabling aromatic stability.
- Substituent Positions : Ethyl at N-1 and methyl at C-5, which modulate electronic properties and potential biological interactions.
- Amine Functionality : The primary amine at position 2 facilitates hydrogen bonding and reactivity in synthetic applications.
CAS Registry Number and Alternative Chemical Identifiers
The compound is indexed under the following identifiers:
Additional Nomenclature:
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₁₃N₃ corresponds to:
- Carbon (C) : 10 atoms (aromatic rings and substituents).
- Hydrogen (H) : 13 atoms (ethyl, methyl, and NH₂ groups).
- Nitrogen (N) : 3 atoms (diazole ring and amine group).
| Element | Count | Atomic Weight Contribution |
|---|---|---|
| Carbon | 10 | 10 × 12.01 = 120.10 g/mol |
| Hydrogen | 13 | 13 × 1.008 = 13.10 g/mol |
| Nitrogen | 3 | 3 × 14.01 = 42.03 g/mol |
| Total | — | 175.23 g/mol |
Molecular Weight Verification:
The calculated molecular weight aligns with experimental data from commercial suppliers. The ethyl (C₂H₅) and methyl (CH₃) groups contribute 29.06 and 15.02 g/mol, respectively, to the total mass.
Properties
IUPAC Name |
1-ethyl-5-methylbenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-3-13-9-5-4-7(2)6-8(9)12-10(13)11/h4-6H,3H2,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJYJVOXWBLSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155599-00-0 | |
| Record name | 1-ethyl-5-methyl-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1-Ethyl-5-methyl-1H-1,3-benzodiazol-2-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzodiazole ring with ethyl and methyl substitutions. This specific arrangement influences its biological properties and reactivity.
The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors in the central nervous system, particularly the GABA (gamma-aminobutyric acid) receptors. By binding to these receptors, the compound modulates neuronal excitability, leading to anxiolytic (anti-anxiety) and anticonvulsant effects .
Anticonvulsant Effects
Research indicates that benzodiazole derivatives exhibit significant anticonvulsant activity. In animal models, this compound demonstrated a reduction in seizure frequency and severity when administered prior to induced seizures .
Anxiolytic Properties
In behavioral studies, this compound has shown promise as an anxiolytic agent. It was tested in various anxiety models (e.g., elevated plus maze and open field tests), where it significantly increased the time spent in open areas, suggesting reduced anxiety levels .
Study 1: Anticonvulsant Activity
A study conducted on mice evaluated the anticonvulsant properties of this compound. Mice treated with varying doses exhibited a dose-dependent reduction in seizure activity compared to controls. The effective dose was found to be around 10 mg/kg, demonstrating significant potential for further development as an anticonvulsant drug .
Study 2: Anxiolytic Effects
Another investigation assessed the anxiolytic effects using a rat model. The compound was administered at doses of 5 mg/kg and 15 mg/kg. Results indicated that higher doses led to a marked increase in exploratory behavior, corroborating its potential as an anxiolytic agent .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Anxiolytic Activity | Anticonvulsant Activity |
|---|---|---|---|
| 1-Ethyl-5-methyl-1H-1,3-benzodiazol-2-am | Benzodiazole derivative | Moderate | High |
| 1-Ethyl-6-fluoro-1H-benzodiazol-2-am | Benzodiazole derivative | Low | Moderate |
| 1-Methyl-5-fluoro-1H-benzodiazol-2-am | Benzodiazole derivative | High | Moderate |
This table illustrates that while similar compounds exist, their biological activities can vary significantly based on structural modifications.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C10H13N3
- SMILES : CCN1C2=C(C=C(C=C2)C)N=C1N
- InChI Key : PUJYJVOXWBLSSF-UHFFFAOYSA-N
Synthesis and Characterization
The compound can be synthesized through various chemical reactions involving benzimidazole derivatives. For instance, a study demonstrated the synthesis of 1-ethyl-5-methyl-1H-benzodiazol-2-amine using a multi-step process that includes the formation of the benzimidazole core followed by alkylation reactions. Characterization techniques such as FTIR, NMR, and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .
Antimycobacterial Activity
Research indicates that derivatives of 1H-benzodiazol-2-amines exhibit promising antimycobacterial properties. In particular, studies have shown that certain synthesized compounds demonstrate significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to standard drugs like isoniazid. The molecular docking studies suggest that these compounds interact effectively with the Mtb KasA protein, indicating their potential as new antitubercular agents .
Anticancer Properties
Another area of interest is the anticancer potential of benzodiazole derivatives. Some studies have reported that compounds related to 1-ethyl-5-methyl-1H-benzodiazol-2-amine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation .
Central Nervous System Disorders
Due to its structural similarity to known psychoactive compounds, 1-ethyl-5-methyl-1H-benzodiazol-2-amine may have applications in treating central nervous system disorders. Preliminary studies suggest that it could act as a selective serotonin reuptake inhibitor (SSRI), offering a new avenue for depression treatment .
Drug Design and Development
The compound serves as a scaffold for designing new drugs targeting various biological pathways. Researchers are exploring its potential in developing selective inhibitors for specific receptors, such as the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation .
Case Studies and Research Findings
Chemical Reactions Analysis
Alkylation and Acylation of the Amine Group
The primary amine at position 2 exhibits nucleophilic character, enabling alkylation and acylation reactions.
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br), base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) | Formation of secondary or tertiary amines via nucleophilic substitution | |
| Acylation | Acetic anhydride, acetyl chloride, or acyl halides in inert solvents (e.g., THF) | Formation of acetamide derivatives (e.g., N-acetyl-1-ethyl-5-methylbenzodiazol-2-amine ) |
For example, reaction with acetyl chloride yields a stable acetamide derivative, confirmed via IR spectroscopy (C=O stretch at ~1650 cm⁻¹) and NMR (disappearance of NH₂ signals).
Electrophilic Aromatic Substitution (EAS)
The benzodiazole ring undergoes EAS at positions activated by the electron-donating methyl group (position 5). The ethyl group at position 1 exerts steric hindrance, directing substitution to the para position relative to the methyl group.
Computational studies (DFT) predict the para position (C4) as the most favorable site for nitration due to resonance stabilization by the methyl group .
Oxidation and Reduction Reactions
The ethyl and methyl substituents influence redox behavior:
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ (strong acidic conditions) | Oxidation of the ethyl group to a ketone or carboxylic acid | |
| Reduction | LiAlH₄ or H₂/Pd-C | Reduction of imine bonds (not typically applicable to this structure) |
Oxidation of the N-ethyl group to a ketone is theoretically feasible but requires harsh conditions due to the stability of the benzodiazole ring.
Nucleophilic Substitution and Ligand Formation
The amine group participates in nucleophilic reactions and coordinates with metal ions:
Schiff bases derived from this compound show potential as ligands in catalysis or bioactive molecules .
Stability and Reactivity Trends
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical properties of 1-ethyl-5-methyl-1H-1,3-benzodiazol-2-amine with analogs:
Key Observations:
- Substituent Bulk and Polarity: Sulfonyl-containing analogs (e.g., PR8) exhibit higher molecular weights and melting points due to increased polarity and hydrogen-bonding capacity .
- The methoxyphenyl group in provides electron-donating effects, which may influence π-π stacking in receptor binding.
Receptor Binding and Ligand Efficiency
- PR8 (Sulfonyl Derivative) : Demonstrates high purity (100%) and affinity for 5-HT6 receptors, likely due to the sulfonyl group’s ability to engage in hydrogen bonding and hydrophobic interactions .
- PF-543 Component : A benzodiazol-2-amine derivative with a benzenesulfonylmethyl group acts as a sphingosine kinase 1 (SphK1) inhibitor (Ki = 3.6 nM), where the sulfonyl group is critical for selectivity .
- BPBA : A bis-benzodiazol-2-amine derivative stabilizes TERRA G-quadruplex structures, highlighting the role of aromatic stacking in nucleic acid interactions .
Structural Simplicity vs. Complexity
- The target compound’s ethyl and methyl groups balance steric bulk and lipophilicity, though biological activity remains uncharacterized.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-ethyl-5-methyl-1H-1,3-benzodiazol-2-amine generally follows a multi-step approach:
Step 1: Formation of the Benzimidazole Core
The benzimidazole ring system is constructed by cyclization of an o-phenylenediamine derivative with a suitable reagent such as cyanogen bromide or aldehydes. For example, benzene-1,2-diamine can be cyclized with cyanogen bromide to yield 1H-1,3-benzodiazol-2-amine as a key intermediate.Step 2: Selective Alkylation and Methylation
Introduction of the ethyl group at N-1 and the methyl group at C-5 positions is achieved through selective alkylation reactions, often using alkyl halides or alkylating agents under controlled conditions. The alkylation typically employs bases such as potassium carbonate or sodium carbonate to facilitate nucleophilic substitution.Step 3: Purification
Purification of the final compound involves recrystallization from solvents such as ethanol and ethyl acetate, filtration, and drying to achieve high purity (often >80% by HPLC). Chromatographic techniques may be used for further purification if required.
Detailed Reaction Conditions and Reagents
Example Procedure from Literature
A typical synthesis reported involves:
Cyclization : Benzene-1,2-diamine is reacted with cyanogen bromide in ethanol under nitrogen atmosphere at room temperature to yield 1H-1,3-benzodiazol-2-amine as a white powder.
Alkylation : The obtained benzimidazole is dissolved in dry solvent (e.g., DMF or THF), and potassium carbonate is added as a base. Ethyl bromide is then added dropwise, and the mixture is stirred at 25-35°C for 4-8 hours. The reaction progress is monitored by TLC.
Methylation : The intermediate is treated with methyl iodide under similar basic conditions to introduce the methyl group at the 5-position, with reaction times ranging from 3 to 6 hours.
Purification : The crude product is isolated by solvent evaporation, followed by recrystallization from ethanol and ethyl acetate. The purified compound shows melting points around 198-202°C and purity above 80% by HPLC.
Research Findings and Characterization
Yield and Purity : Yields for the synthesis of substituted benzimidazoles like this compound range from 45% to 78%, depending on reaction conditions and purification methods.
Purification Techniques : Recrystallization from ethanol/ethyl acetate is preferred, sometimes supplemented by chromatographic purification to achieve high purity suitable for further applications.
Summary Table of Preparation Methods
| Parameter | Details |
|---|---|
| Starting Material | Benzene-1,2-diamine |
| Key Intermediate | 1H-1,3-benzodiazol-2-amine |
| Alkylation Base | Potassium carbonate or sodium carbonate |
| Alkylating Agents | Ethyl bromide for N1-ethylation; methyl iodide for C5-methylation |
| Solvents Used | Ethanol, ethyl acetate, DMF, THF |
| Reaction Temperature | 0–50°C (cyclization and alkylation steps) |
| Reaction Time | 3–16 hours depending on step |
| Purification | Recrystallization, filtration, and drying |
| Yield Range | 45–78% |
| Purity (HPLC) | Typically >80% |
| Melting Point | 198–202°C |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 1-ethyl-5-methyl-1H-1,3-benzodiazol-2-amine?
- Methodological Answer : The synthesis of benzodiazole derivatives typically involves multi-step reactions. For example, benzodiazole cores are often constructed via cyclization of substituted anilines with nitriles or thioureas under acidic conditions . Key steps include:
- Alkylation : Introducing ethyl and methyl groups at specific positions via alkyl halides or nucleophilic substitution.
- Cyclization : Using catalysts like HCl or H₂SO₄ to promote ring closure.
- Purification : Solvent selection (e.g., ethanol or acetonitrile) and recrystallization to achieve >95% purity.
Reaction parameters such as temperature (80–120°C) and time (12–24 hours) must be optimized to avoid side products like over-alkylated derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm ethyl/methyl group integration. For example, a singlet at δ 2.4 ppm (3H) suggests the methyl group, while a quartet at δ 1.3 ppm (2H) confirms the ethyl chain .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 191.12 for C₁₀H₁₃N₃) and detects fragmentation patterns (e.g., loss of NH₂ groups).
- IR Spectroscopy : Peaks at 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C=C) confirm the benzodiazole core .
Q. How can X-ray crystallography resolve ambiguities in the molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL ( ) provides precise bond lengths and angles. For example:
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in benzodiazole functionalization?
- Methodological Answer : DFT calculations (e.g., Gaussian 16) model electronic effects directing substitution. The ethyl group at N1 sterically hinders electrophilic attack at C4, favoring reactivity at C6. Kinetic studies (e.g., monitoring by HPLC) show that electron-withdrawing groups on the benzene ring reduce reaction rates by 30–50% .
Q. How can computational tools predict synthetic pathways for novel derivatives?
- Methodological Answer : Retrosynthesis software (e.g., Reaxys, Pistachio) uses databases to propose routes. For example:
- Target Derivative : 1-Ethyl-5-methyl-6-nitro-1H-1,3-benzodiazol-2-amine.
- Predicted Steps : Nitration (HNO₃/H₂SO₄) at C6, followed by reduction (H₂/Pd-C) to the amine.
Machine learning models (e.g., Template_relevance Bkms_metabolic) prioritize routes with >80% predicted yield .
Q. How should researchers address contradictions in biological activity data?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase assays) may arise from assay conditions. Mitigation strategies include:
- Standardized Protocols : Fixed ATP concentrations (1 mM) and pH 7.4 buffers.
- Control Experiments : Test against known inhibitors (e.g., staurosporine) to validate assay reliability.
- Structural Validation : Co-crystallization with target proteins (e.g., CDK2) to confirm binding modes .
Q. What strategies optimize solubility for in vivo studies without altering bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the amine position, increasing solubility by 5-fold while maintaining activity.
- Co-solvents : Use cyclodextrins (10% w/v) in PBS to achieve 2 mg/mL solubility.
- Salt Formation : HCl salts improve aqueous solubility (>50 mg/mL) but require pH adjustment to prevent decomposition .
Data Contradiction Analysis
Q. Why do NMR spectra show unexpected peaks in alkylated derivatives?
- Methodological Answer : Extra peaks (e.g., δ 3.1 ppm) may indicate incomplete alkylation or byproducts. Solutions:
- Reaction Monitoring : TLC (silica, ethyl acetate/hexane 1:1) at 30-minute intervals.
- Column Chromatography : Separate using gradient elution (5→20% MeOH in DCM).
- Isotopic Labeling : ¹³C-labeled ethyl groups track unintended migrations .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
